molecular formula C23H20BrN5O2S2 B12168322 N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12168322
M. Wt: 542.5 g/mol
InChI Key: SPVAFUBIBOELRN-MXAYSNPKSA-N
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Description

N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a bromothiophene moiety, a methoxyphenyl group, a methylphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps. One common approach starts with the preparation of the hydrazide precursor, followed by the formation of the triazole ring, and finally the introduction of the bromothiophene moiety. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to effects such as apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE shares similarities with other triazole-containing compounds, such as:

      Fluconazole: An antifungal agent with a triazole ring.

      Voriconazole: Another antifungal with a similar structure.

      Itraconazole: A triazole antifungal used to treat various fungal infections.

Uniqueness

The uniqueness of N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20BrN5O2S2

Molecular Weight

542.5 g/mol

IUPAC Name

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20BrN5O2S2/c1-15-3-5-16(6-4-15)22-27-28-23(29(22)17-7-9-18(31-2)10-8-17)32-14-21(30)26-25-13-19-11-12-20(24)33-19/h3-13H,14H2,1-2H3,(H,26,30)/b25-13-

InChI Key

SPVAFUBIBOELRN-MXAYSNPKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C\C4=CC=C(S4)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(S4)Br

Origin of Product

United States

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